molecular formula C6H13ClFNO B6219297 1-(aminomethyl)-3-(fluoromethyl)cyclobutan-1-ol hydrochloride, Mixture of diastereomers CAS No. 2751611-59-1

1-(aminomethyl)-3-(fluoromethyl)cyclobutan-1-ol hydrochloride, Mixture of diastereomers

Cat. No.: B6219297
CAS No.: 2751611-59-1
M. Wt: 169.6
InChI Key:
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Description

1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-ol hydrochloride, a mixture of diastereomers, is a novel compound with potential applications in various scientific fields. The compound consists of a cyclobutane ring substituted with an aminomethyl group, a fluoromethyl group, and a hydroxyl group, making it an interesting molecule for study due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 1-(aminomethyl)-3-(fluoromethyl)cyclobutan-1-ol hydrochloride, a mixture of diastereomers, the following synthetic route can be employed:

  • Formation of the Cyclobutane Ring: : Start with a suitable cyclobutane precursor, often synthesized through [2+2] cycloaddition reactions of alkenes.

  • Introduction of Substituents: : Introduce the fluoromethyl group via electrophilic fluorination reactions, and the aminomethyl group can be introduced using nucleophilic substitution reactions.

  • Formation of the Alcohol: : Hydroxyl group can be introduced through hydroboration-oxidation reactions.

Industrial Production Methods

Industrially, this compound can be produced using a continuous flow process to ensure high yield and purity. Such methods usually involve optimized reaction conditions, such as controlled temperature and pressure, to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-ol hydrochloride undergoes various reactions, including:

  • Oxidation: : Can be oxidized to form the corresponding ketone or carboxylic acid.

  • Reduction: : Reduction could yield the corresponding alkanes.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can modify the aminomethyl or fluoromethyl groups.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reducing agents such as lithium aluminium hydride.

  • Substitution: : Reagents like alkyl halides for nucleophilic substitution or electrophilic fluorinating agents.

Major Products Formed

  • Oxidation: : Ketone or carboxylic acid derivatives.

  • Reduction: : Reduced alkanes.

  • Substitution: : Derivatives with various alkyl or aryl substituents.

Scientific Research Applications

Chemistry

Used in the development of new synthetic pathways and the study of ring strain in small ring compounds.

Biology

1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-ol hydrochloride is explored for its potential as a biological probe due to its fluorine content, which is useful in various imaging techniques.

Medicine

This compound is being researched for its potential pharmaceutical applications, particularly as a candidate for drug development due to its unique structure and potential biological activity.

Industry

The compound finds application in the production of specialized chemicals and materials, particularly those that require precise molecular modifications.

Mechanism of Action

The mechanism by which 1-(aminomethyl)-3-(fluoromethyl)cyclobutan-1-ol hydrochloride exerts its effects is rooted in its ability to interact with specific molecular targets. Its unique structure allows it to bind to certain enzymes or receptors, altering their activity. The fluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The aminomethyl group may facilitate binding to active sites of enzymes or receptors.

Comparison with Similar Compounds

Comparison

Compared to other cyclobutane derivatives, 1-(aminomethyl)-3-(fluoromethyl)cyclobutan-1-ol hydrochloride is unique due to the presence of both aminomethyl and fluoromethyl groups, which impart unique chemical and biological properties. Similar compounds may include:

  • 1-(aminomethyl)cyclobutane-1-ol: : Lacks the fluoromethyl group, which may affect its biological activity and chemical reactivity.

  • 1-(fluoromethyl)cyclobutane-1-ol: : Lacks the aminomethyl group, reducing its potential interactions with biological molecules.

  • Cyclobutanol derivatives with various substituents:

List of Similar Compounds

  • 1-(aminomethyl)cyclobutane-1-ol

  • 1-(fluoromethyl)cyclobutane-1-ol

  • 1-(hydroxymethyl)-3-fluorocyclobutane

  • Various cyclobutanol derivatives with different substituents

1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-ol hydrochloride is a compound with promising applications in numerous scientific fields. Its unique structure, coupled with its potential reactivity, makes it a subject of continued research interest.

Properties

CAS No.

2751611-59-1

Molecular Formula

C6H13ClFNO

Molecular Weight

169.6

Purity

95

Origin of Product

United States

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